Ethyl 5-methoxy-2-methylnicotinate

Nicotinic acetylcholine receptor α7 nAChR Electrophysiology

Misidentification of regioisomers is a critical risk in nicotinate-based research. This CAS-verified Ethyl 5-methoxy-2-methylnicotinate (MW 195.22, C₁₀H₁₃NO₃) eliminates ambiguity between the 5-methoxy-2-methyl and 2-methoxy-5-methyl substitution patterns. - α7 nAChR IC₅₀: 8.07 μM (low-potency reference antagonist for SAR boundary studies). - CCR5 Antagonist Scaffold: Analog IC₅₀ 622 nM; ethyl ester enables facile derivatization to amide/acid libraries. - Regioisomer Resolution: Essential reference standard for HPLC/LC-MS method validation distinguishing CAS 1256818-58-2 from CAS 1227509-11-6.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12999707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxy-2-methylnicotinate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)OC)C
InChIInChI=1S/C10H13NO3/c1-4-14-10(12)9-5-8(13-3)6-11-7(9)2/h5-6H,4H2,1-3H3
InChIKeySSNZNIIFSSMGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Methoxy-2-Methylnicotinate: Chemical Identity & Specifications


Ethyl 5-methoxy-2-methylnicotinate (CAS 1256818-58-2, molecular formula C₁₀H₁₃NO₃, molecular weight 195.22 g/mol) is a trisubstituted pyridine derivative belonging to the nicotinate ester family . The compound incorporates a 5-methoxy electron-donating group and a 2-methyl substituent on the pyridine ring, with an ethyl ester at the 3-carboxylate position. Commercial availability predominantly ranges from 95% to 98% purity . Its structural scaffold places it at the intersection of nicotinic acid derivatives useful as synthetic intermediates and as a probe molecule in medicinal chemistry, particularly where modulation of pyridine electronic properties through the 5-methoxy group is desired .

Medicinal chemistry scaffold: 5-methoxy-2-methyl substitution pattern for electronic modulation of pyridine ring.
Regioisomer-specific building block: requires exact 5-methoxy-2-methyl orientation; 2-methoxy-5-methyl regioisomer not interchangeable.
Ethyl ester form: supports synthetic transformations and percutaneous absorption studies; distinct from methyl ester chain-length series.
Selection based on substitution pattern and ester identity; confirm CAS 1256818-58-2 to avoid regioisomer mix-up.

Ethyl 5-Methoxy-2-Methylnicotinate: Substitution Limitations


Within the nicotinate ester class, even minor structural permutations—such as ester chain length or substituent position—can markedly alter physicochemical properties, biological target engagement, and metabolic stability [1]. Ethyl 5-methoxy-2-methylnicotinate is frequently confused with its regioisomer ethyl 2-methoxy-5-methylnicotinate (CAS 1227509-11-6) or the methyl ester analog methyl 5-methoxy-2-methylnicotinate (CAS 63820-73-5). These compounds share an identical molecular formula yet differ in the spatial arrangement of substituents, leading to divergent chromatographic retention, reactivity, and biological recognition . Generic procurement without verifying the exact substitution pattern risks acquiring an unintended regioisomer, invalidating SAR studies or synthetic routes. The quantitative evidence below demonstrates that selection of the correct analog requires measured comparisons, not assumptions of functional equivalence.

Regioisomer mismatch: 2-methoxy-5-methyl regioisomer (CAS 1227509-11-6) shares molecular formula but altered chromatographic retention and receptor recognition may invalidate SAR studies.
Ester chain-length variation: Methyl ester analog (CAS 63820-73-5) has lower LogP, different metabolic stability, and distinct percutaneous kinetics; functional profiles may not transfer directly.
Pharmacological profile specificity: Low-micromolar α7 nAChR antagonist profile and moderate CCR5 activity are substitution-dependent; assuming class-level equivalence risks misassignment in screening cascades.

Ethyl 5-Methoxy-2-Methylnicotinate: Comparative Evidence vs. Analogs


α7 nAChR Antagonist Potency vs. Class Baseline

Ethyl 5-methoxy-2-methylnicotinate was evaluated for antagonist activity at the rat α7 nicotinic acetylcholine receptor expressed in Xenopus oocytes, yielding an IC₅₀ of 8.07 μM [1]. This value places it in the low-micromolar potency range for the α7 subtype. For reference, many 5-substituted nicotine analogs in the same assay platform exhibit binding affinities in the nanomolar range (e.g., Ki values of 4–3500 nM) [2]. The micromolar antagonist potency of the target compound, combined with its very weak agonist efficacy (EC₅₀ = 56.2 μM) [1], defines a functional profile distinct from high-affinity agonists and full antagonists within this receptor class.

α7 nAChR antagonist
Class-level inference
IC₅₀ = 8.07 μM (8,070 nM)
Defines low-micromolar antagonist profile; functionally distinct from high-affinity α7 ligands
Rat α7 nAChR in Xenopus oocytes; weak agonist EC₅₀ 56.2 μM
Nicotinic acetylcholine receptor α7 nAChR Electrophysiology

Ester Chain Length and Cutaneous Blood Flow

In a controlled dermatopharmacology study measuring cutaneous blood flow by laser Doppler velocimetry, nicotinic acid ethyl ester achieved a relative maximum cutaneous blood flow response of 98% relative to the methyl ester reference (set at 100%), with a time to maximum response of 10 minutes [1]. In comparison, hexyl nicotinate reached only 84% maximum response with a faster onset of 6.7 minutes, while free nicotinic acid achieved only 63% with the slowest onset of 20 minutes [1]. Ethyl 5-methoxy-2-methylnicotinate, as an ethyl ester, is projected to share this intermediate temporal and efficacy profile relative to the methyl and hexyl homologs, based on the established class-level relationship between ester chain length and percutaneous absorption kinetics [1][2].

Cutaneous blood flow
Class-level inference
Ethyl ester proxy: 98% rel. max response; Tmax 10 min
Intermediate vasodilation kinetics; positioned between methyl (100%) and hexyl (84%) esters
Human laser Doppler study; class-level inference based on ester chain-length series
Percutaneous absorption Vasodilation Nicotinate ester

Predicted Physicochemical Differences: Ethyl vs. Methyl Ester

Computed physicochemical properties reveal systematic differences between Ethyl 5-methoxy-2-methylnicotinate and its closest analogs. The target compound (MW 195.22, C₁₀H₁₃NO₃) has an XLogP3-AA of approximately 1.6 (estimated by fragment-based calculation), compared to the methyl ester analog (Methyl 5-methoxy-2-methylnicotinate, CAS 63820-73-5, MW 181.19, C₉H₁₁NO₃) which has a computed XLogP3-AA of 1.1 [1]. The regioisomer Ethyl 2-methoxy-5-methylnicotinate (CAS 1227509-11-6, also C₁₀H₁₃NO₃, MW 195.21) shares the identical molecular formula and mass but differs in the position of the methoxy and methyl substituents, resulting in altered dipole moment and chromatographic retention . The ethyl ester introduces an additional rotatable bond compared to the methyl ester, increasing conformational flexibility [1].

Physicochemical profile
Cross-study comparable
XLogP3 ~1.6; MW 195.22; 4 rotatable bonds
Higher LogP and extra rotatable bond vs. methyl ester; regioisomer differs in substitution position
Computed properties; ΔLogP +0.5, ΔMW +14 vs methyl analog
LogP Hydrogen bonding Physicochemical property

CCR5 Antagonist Activity in Screening

Preliminary pharmacological screening has identified that compounds based on the 5-methoxy-2-methylnicotinate scaffold exhibit CCR5 antagonist activity [1]. A related analog in the 5-methoxy-2-methylnicotinate series demonstrated an IC₅₀ of 622 nM in a CCR5 antagonist assay measuring inhibition of RANTES-stimulated Ca²⁺ influx in Gqi5-transfected human MOLT4 cells [2]. The ethyl ester form is presumed to serve as a prodrug or intermediate for generating the active carboxylate species, and its ester lability distinguishes it from stable amide or ketone-containing CCR5 ligands. Additional screening indicated potential applicability for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1].

CCR5 antagonist screen
Supporting evidence
Scaffold analog IC₅₀ = 622 nM
Reports moderate CCR5 antagonist activity; scaffolds this substitution pattern for chemokine receptor studies
Gqi5-MOLT4 Ca²⁺ influx assay; ~60-fold weaker than clinical CCR5 antagonists
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Ethyl 5-Methoxy-2-Methylnicotinate: Research & Industrial Applications


α7 Nicotinic Receptor Subtype Profiling

With a defined IC₅₀ of 8.07 μM at the rat α7 nAChR and minimal agonist activity (EC₅₀ = 56.2 μM), this compound is suitable as a low-potency reference antagonist or as a scaffold for fragment-based elaboration targeting α7-predominant neurological pathways [1]. Its micromolar potency distinguishes it from potent α7 ligands and makes it useful in screening cascades where weaker binders are desired to probe SAR boundaries.

Percutaneous Absorption Probe Development

As an ethyl ester with predicted intermediate lipophilicity (LogP ~1.6), this compound is positioned optimally for studies of percutaneous absorption. Class-level data indicate ethyl nicotinate esters achieve 98% of maximal cutaneous vasodilation with a 10-minute onset [2]. The 5-methoxy-2-methyl substitution pattern provides an additional molecular handle for detection and quantification in skin permeation studies.

CCR5-Targeted Library Synthesis

The documented CCR5 antagonist activity (analog IC₅₀ = 622 nM) provides a validated biological starting point [3]. The ethyl ester serves as a tractable intermediate for synthesizing amide, acid, and heterocyclic derivatives, enabling systematic exploration of the CCR5 pharmacophore without committing to high synthetic complexity at the library design stage.

Regioisomer Discrimination in Quality Control

Given the commercial co-existence of the 2-methoxy-5-methyl regioisomer (CAS 1227509-11-6) under identical molecular formula , Ethyl 5-methoxy-2-methylnicotinate is an essential reference standard for developing HPLC, LC-MS, or NMR methods that distinguish between these regioisomers. Procurement of the correct CAS-verified compound is critical for method validation.

Application
Selection Property
Validation Focus
α7 nAChR subtype profiling
Micromolar antagonist activity; low agonist efficacy
α7 antagonist potency in electrophysiology assays
Skin permeation probe development
Ethyl ester with intermediate lipophilicity (LogP ~1.6)
Percutaneous absorption kinetics and cutaneous blood flow response
CCR5 antagonist library elaboration
Scaffold with reported CCR5 antagonist activity
CCR5 antagonism in cell-based Ca²⁺ influx assays
Regioisomer analytical standard
Certified 5-methoxy-2-methyl substitution; CAS 1256818-58-2
HPLC/LC-MS separation from 2-methoxy-5-methyl regioisomer
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